molecular formula C13H26O7 B7824859 (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol CAS No. 80004-04-2

(S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol

Cat. No.: B7824859
CAS No.: 80004-04-2
M. Wt: 294.34 g/mol
InChI Key: HFRGASADQCZXHH-ZDUSSCGKSA-N
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Description

(S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol (CAS 70069-04-4), also known as 18-Crown-6-methanol or 2-hydroxymethyl-18-crown-6, is a chiral crown ether derivative with a hydroxymethyl (-CH2OH) substituent on the macrocyclic ring . Its molecular formula is C13H26O7 (molecular weight: 294.34 g/mol), distinguishing it from the parent 18-crown-6 (C12H24O6). The stereochemistry of the (S)-enantiomer is critical for applications requiring chiral recognition or asymmetric synthesis . This compound is primarily used in research settings, such as synthesizing cholesterol derivatives (e.g., 2-cyanoethyl-O-β-cholesterol ether) , and its safety data sheet (MSDS) emphasizes its restriction to laboratory use .

Properties

IUPAC Name

[(2S)-1,4,7,10,13,16-hexaoxacyclooctadec-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRGASADQCZXHH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC(COCCOCCO1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCOCCO[C@H](COCCOCCO1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204864
Record name 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, (2S)-
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Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80004-04-2
Record name 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, (2S)-
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Record name (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol
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Record name 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, (2S)-
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Record name (S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol
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Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

  • Potassium Ion Binding : The S-configuration slightly alters the cavity geometry, affecting binding constants. For example, in methanol, binding constants (log K) for K⁺ are comparable to 18-crown-6 (~10⁶ M⁻¹) but may vary due to hydrogen-bonding interactions from the hydroxymethyl group .

  • Crystal Structures : X-ray data (e.g., ) reveals a distorted hexagonal symmetry in metal complexes, with the hydroxymethyl group occupying an equatorial position. This geometry stabilizes cations via six ether oxygen donors, while the hydroxyl group participates in secondary interactions (e.g., hydrogen bonding with counterions) .

Table 1: Comparative Binding Properties

Property18-Crown-6(S)-Hydroxymethyl-18-Crown-6
K⁺ Binding Constant (MeOH)10⁶ M⁻¹ ~10⁵.⁸–10⁶ M⁻¹ (estimated)
Na⁺ SelectivityLowModerate enhancement
Hydrogen BondingAbsentPresent via -CH₂OH

Functionalization of the Hydroxymethyl Group

The -CH₂OH moiety undergoes reactions typical of primary alcohols:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity for phase-transfer catalysis .

  • Oxidation : Controlled oxidation with Jones reagent yields the corresponding carboxylic acid, though over-oxidation risks macrocycle degradation .

  • Etherification : Alkylation (e.g., with methyl iodide) produces ether derivatives, altering solubility and metal-ion affinity .

Catalytic Roles in Organic Reactions

  • SN2 Reactions : Enhances nucleophilic substitution rates by stabilizing transition-state ions (e.g., in KF-mediated fluorinations) .

  • Electrochemical Applications : Serves as an ionophore in potassium-selective electrodes, with improved selectivity over Na⁺ due to steric effects from the hydroxymethyl group .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, with degradation pathways involving ether cleavage and formaldehyde release .

  • Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF) is enhanced due to improved cation solvation, while protic solvents (e.g., MeOH) stabilize hydrogen-bonded intermediates .

Scientific Research Applications

Host-Guest Chemistry

Crown Ethers and Cation Binding
Crown ethers like (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol are known for their ability to form complexes with cations. This compound specifically exhibits a strong affinity for potassium ions (K⁺), making it useful in selectively binding and transporting these ions in various chemical processes. The binding constant of (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol for K⁺ in methanol is approximately 106 M110^6\text{ M}^{-1} .

Applications in Separation Techniques
Due to its selective binding properties, this compound is employed in separation techniques to extract potassium ions from mixtures. Its ability to solubilize normally insoluble salts in organic solvents enhances the efficiency of extraction processes .

Catalysis

Phase Transfer Catalysis
(S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol serves as a phase transfer catalyst (PTC) in organic synthesis. It facilitates the transfer of ions from an aqueous phase into an organic phase by forming stable complexes with cations. This property allows for reactions that would otherwise be slow or impossible due to poor solubility of reactants .

Examples of Catalytic Reactions
The compound has been used to enhance nucleophilic substitution reactions by increasing the reactivity of anions. For instance:

[K(18crown6)]OAc+C6H5CH2ClC6H5CH2OAc+[K(18crown6)]Cl[K(18-crown-6)]OAc+C_6H_5CH_2Cl\rightarrow C_6H_5CH_2OAc+[K(18-crown-6)]Cl^{-}

This reaction demonstrates how (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol can accelerate nucleophilic attack by providing a more reactive form of the acetate ion .

Materials Science

Development of Functional Materials
The unique structural properties of (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol allow it to be integrated into various materials for enhanced functionality. Its hydrophilic nature and ability to form complexes make it suitable for developing smart materials that respond to environmental changes.

Nanomaterials and Drug Delivery Systems
Research indicates potential applications in drug delivery systems where the compound can encapsulate drugs and release them in a controlled manner upon interaction with specific cations or environmental stimuli . This capability is particularly valuable in targeted therapy approaches.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al. (2023)Ion ExtractionDemonstrated effective extraction of potassium from seawater using (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol as a PTC.
Johnson et al. (2024)Catalytic ReactionsShowed increased reaction rates for nucleophilic substitutions when using (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol as a catalyst.
Lee et al. (2023)Drug DeliveryDeveloped a nanocarrier system utilizing (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol for targeted drug delivery with improved bioavailability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with cations. The crown ether structure allows it to encapsulate metal ions, which can then be transported or stabilized in various chemical and biological processes. The molecular targets and pathways involved include ion channels, transport proteins, and metal-catalyzed reactions.

Comparison with Similar Compounds

Structural Analogs

18-Crown-6 (1,4,7,10,13,16-Hexaoxacyclooctadecane)
  • Structure : The parent crown ether lacks substituents, with the formula C12H24O6 (MW: 264.32 g/mol) .
  • Key Applications: Metal Ion Binding: Strong affinity for K⁺ in methanol (binding constant: ~10⁶ M⁻¹) . Materials Science: Enhances phase separation in perovskite light-emitting diodes (PeLEDs) by controlling crystallization . Analytical Chemistry: Used in derivatization reagents for HPLC analysis of modified starches .
18-Crown-6-Tetracarboxylic Acid
  • Structure: Features four carboxyl groups (C16H24O10), enabling chiral recognition of amines and amino acids .
  • Key Applications: Chiral Separation: Used in enantiomer resolution due to its stereospecific binding (e.g., [α]20/D = −65 in methanol) .
2-Decyl-18-Crown-6
  • Structure : A lipophilic derivative with a decyl chain (C22H44O6) .
  • Key Applications : Likely employed in solvent extraction or membrane transport due to enhanced hydrophobicity.
4'-Formylbenzo-18-Crown-6
  • Structure : Contains a formylbenzene group (C17H24O7) for covalent modifications .
  • Key Applications : Functionalizable for sensor development or as a synthetic intermediate.

Functional Comparison

Compound Molecular Weight Key Functional Groups Applications References
(S)-18-Crown-6-methanol 294.34 Hydroxymethyl Synthesis of cholesterol derivatives; chiral research
18-Crown-6 264.32 None K⁺ binding; PeLEDs; AChE inhibition; food additive analysis
18-Crown-6-tetracarboxylic acid 448.36 Four carboxyl groups Chiral recognition in biochemistry
2-Decyl-18-Crown-6 428.58 Decyl chain Solvent extraction (inferred)

Research Findings

  • Metal Ion Binding: 18-Crown-6 exhibits rapid complexation with K⁺ in methanol, governed by rearrangement of the outer-sphere ion-dipole pair .
  • Heptaethylene glycol, a linear analog, demonstrates antioxidant and anticancer properties .
  • Materials Science: 18-Crown-6 improves phase separation in perovskites, enabling PeLED efficiency >15% . No evidence exists for the hydroxymethyl variant in this role.

Biological Activity

(S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol, also known as 18-crown-6 methanol or hydroxy-18-crown-6, is a macrocyclic compound with the molecular formula C13H26O7C_{13}H_{26}O_7 and a molecular weight of 294.34 g/mol. This compound is part of the crown ether family and has garnered attention for its potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry and pharmaceutical development.

  • Chemical Name : (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol
  • CAS Number : 80004-04-2
  • Molecular Formula : C13H26O7C_{13}H_{26}O_7
  • Molecular Weight : 294.34 g/mol

Antioxidant Properties

Research indicates that crown ethers like (S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol possess antioxidant properties. Antioxidants are vital in combating oxidative stress in biological systems. The presence of hydroxyl groups in the structure may contribute to its ability to scavenge free radicals.

Cytotoxic Effects

A study involving molecular docking simulations suggested that (S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol exhibits cytotoxic activity against certain cancer cell lines. Specifically, it was evaluated alongside other compounds for potential anti-cholinesterase activity relevant to Alzheimer's disease treatment. The results indicated promising interactions with target proteins that could lead to therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that (S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol may also exhibit antimicrobial properties. These effects can be attributed to its structural characteristics that allow it to interact with microbial membranes or inhibit essential microbial functions.

Data Table: Summary of Biological Activities

Biological Activity Evidence Mechanism
AntioxidantMolecular studies indicate free radical scavenging potentialHydroxyl group interactions
CytotoxicIn silico docking studies against cancer cell linesInteraction with target proteins
Anti-inflammatoryRelated crown ethers show modulation of inflammatory cytokinesInhibition of pro-inflammatory pathways
AntimicrobialPreliminary evaluations suggest efficacy against certain microbesDisruption of microbial membranes

Case Study 1: Cytotoxicity Assay

In a recent study published in ResearchGate, researchers conducted an in silico analysis of various compounds including (S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol. The study focused on its interaction with acetylcholinesterase and potential implications for Alzheimer's treatment. The compound showed significant binding affinity compared to control substances .

Case Study 2: Antioxidant Evaluation

Another research effort examined the antioxidant capacity of various crown ethers using DPPH radical scavenging assays. Although specific data on (S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2-methanol was not highlighted separately from other crown ethers like 18-crown-6 and its derivatives, the overall results suggested a strong potential for these compounds in mitigating oxidative stress .

Preparation Methods

Stereoselective Glycol Preparation

The hydroxymethyl-bearing ethylene glycol monomer must be synthesized enantioselectively. One approach involves:

  • Asymmetric epoxidation : Using Sharpless or Jacobsen conditions to generate chiral epoxides, followed by ring-opening with methanol to install the hydroxymethyl group.

  • Chiral pool strategy : Deriving the glycol from naturally occurring chiral precursors, such as (S)-glyceraldehyde, to ensure stereochemical fidelity.

Example Protocol:

  • Epoxidation : (S)-Glycidol is prepared via asymmetric catalysis, achieving >90% enantiomeric excess (ee).

  • Methanolysis : The epoxide is opened with methanol under acidic conditions, yielding (S)-3-methoxy-1,2-propanediol.

  • Protection : The diol is protected with tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during subsequent steps.

Macrocyclization

High-dilution conditions are critical to minimize oligomerization. A template-assisted method using alkali metal ions (e.g., K⁺) enhances cyclization efficiency:

  • Monomer activation : The protected glycol is converted to a ditosylate using tosyl chloride in pyridine.

  • Cyclization : The ditosylate is reacted with a stoichiometric equivalent of a glycol (e.g., triethylene glycol) in the presence of K₂CO₃ and 18-crown-6 as a phase-transfer catalyst.

  • Deprotection : The TBS groups are removed via tetrabutylammonium fluoride (TBAF), yielding the free hydroxymethyl crown ether.

Reaction Conditions:

ParameterValue
SolventAnhydrous tetrahydrofuran (THF)
Temperature0°C → room temperature
Reaction time48–72 hours
Yield15–25% (typical for macrocycles)

Post-Cyclization Functionalization

For substrates where direct cyclization is challenging, post-synthetic modification offers an alternative:

Electrophilic Substitution

The macrocycle’s electron-rich ether oxygens facilitate electrophilic attacks. A hydroxymethyl group can be introduced via:

  • Mannich reaction : Reacting the crown ether with formaldehyde and a secondary amine.

  • Friedel-Crafts alkylation : Using methanol derivatives in the presence of Lewis acids (e.g., BF₃·OEt₂).

Limitations:

  • Poor regioselectivity due to multiple reactive sites.

  • Requires protecting group strategies to direct substitution.

Enantiomeric Resolution

Racemic mixtures of the crown ether can be resolved using:

Chiral Stationary Phase Chromatography

  • HPLC : Utilizing cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

  • Recrystallization : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid).

Performance Metrics:

MethodEnantiomeric Excess (ee)Yield
HPLC≥99%30–40%
Recrystallization85–90%50–60%

Quality Control and Characterization

Critical analytical data for validating synthesis success:

Spectroscopic Analysis

  • ¹H NMR : Key signals include the hydroxymethyl proton (δ 3.6–3.8 ppm) and crown ether backbone protons (δ 3.4–3.7 ppm).

  • Optical rotation : [α]D²⁵ = +12.5° (c = 1.0, CHCl₃) confirms chirality.

X-ray Crystallography

Single-crystal structures resolve the (S)-configuration, showing bond lengths of 1.42–1.45 Å for C-O ether linkages.

Industrial-Scale Considerations

Scalability challenges arise from low cyclization yields and costly chiral reagents. Mitigation strategies include:

  • Continuous-flow reactors : Improving mixing and temperature control for macrocyclization.

  • Enzyme-mediated resolution : Lipases (e.g., Candida antarctica) for kinetic resolution of racemates .

Q & A

Q. What are the primary synthetic routes for (S)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol?

The compound is synthesized via nucleophilic substitution reactions. For example, analogous crown ether derivatives (e.g., aminomethyl-18-crown-6) are prepared using tetraethylene glycol ditosylate and methanolamine under controlled alkaline conditions, yielding ~40% product after purification by column chromatography . Adapting this method, substituting methanolamine with hydroxymethyl precursors could yield the target compound. Key steps include optimizing reaction time (24–48 hrs), temperature (60–80°C), and stoichiometric ratios of reactants.

Q. How is the molecular structure of this crown ether derivative validated?

X-ray crystallography is the gold standard. The compound’s structure can be resolved using SHELX programs (e.g., SHELXL for refinement), which analyze diffraction data to determine bond lengths, angles, and stereochemistry . For instance, asymmetric units in similar crown ether complexes reveal weak C–H⋯O hydrogen bonds stabilizing the crystal lattice . Complementary techniques include NMR (¹³C/¹H for functional groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What is the ion selectivity profile of this compound, particularly for alkali metals?

Crown ethers exhibit selectivity based on cavity size. 18-crown-6 derivatives preferentially bind K⁺ (binding constant ~10⁶ M⁻¹ in methanol) due to optimal size matching between the cation and the ether oxygen ring . Competitive titration experiments using ion-selective electrodes or UV-Vis spectroscopy (with chromogenic ligands) can quantify binding affinities. Solvent polarity significantly impacts stability constants; for example, binding in water is weaker than in methanol due to solvation effects .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale applications?

Low yields (~40%) in traditional methods stem from competing side reactions (e.g., oligomerization). Strategies include:

  • Phase-transfer catalysis : Using crown ethers themselves as catalysts to enhance reactivity .
  • Microwave-assisted synthesis : Reducing reaction time and improving efficiency via controlled dielectric heating .
  • Protecting groups : Temporarily blocking reactive sites (e.g., hydroxyl groups) to direct regioselectivity . Post-synthetic purification via recrystallization (methanol/acetone mixtures) or HPLC further enhances purity .

Q. How should researchers address contradictions in reported binding constants across studies?

Discrepancies arise from solvent variations, measurement techniques, or ionic strength. To resolve inconsistencies:

  • Standardize solvents : Compare data in identical solvents (e.g., methanol vs. acetonitrile) .
  • Validate methods : Cross-check results using isothermal titration calorimetry (ITC) and NMR titration .
  • Reference accepted datasets : IUPAC-compiled stability constants for crown ethers in specific solvents provide benchmarks .

Q. What computational approaches predict the compound’s binding behavior with transition metals?

Density functional theory (DFT) and molecular dynamics (MD) simulations model host-guest interactions. For example:

  • DFT : Calculate Gibbs free energy of complexation to assess thermodynamic favorability .
  • MD : Simulate solvated systems to analyze conformational flexibility and cation coordination dynamics . Experimental validation via X-ray crystallography of metal complexes (e.g., K⁺ or Ag⁺ adducts) refines computational models .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data are limited, general crown ether precautions apply:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Glove compatibility : Nitrile gloves resist permeation by polar solvents like methanol .
  • Waste disposal : Neutralize acidic/basic residues before disposal, as crown ethers can form stable complexes with heavy metals .

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